OTSSP167 hydrochloride OTSSP167 hydrochloride Maternal embryonic leucine zipper kinase (MELK) is a serine/threonine kinase that regulates signaling central to cell cycling, stem cell renewal, apoptosis, and other cellular processes. MELK is overexpressed in some forms of cancer, particularly those with aggressive undifferentiated tumors. OTSSP167 is a potent inhibitor of MELK (IC50 = 0.41 nM). It suppresses the growth of diverse cancer cell lines at low nanomolar concentrations. It also blocks the phosphorylation of MELK-specific substrates and reduces the ability of MCF-7 breast cancer cells to invade and form spheroids in Matrigel. OTSSP167 is also effective in vivo when delivered either orally or intravenously, suppressing the growth of xenograft tumors in mice.
OTSSP167 Hcl is a highly potent MELK inhibitor (IC50 = 0.41 nM) and inhibited the phosphorylation of PSMA1 (proteasome subunit alpha type 1) and DBNL (drebrin-like). IC50 value: 0.41 nMTarget: MELKMELK (maternal embryonic leucine zipper kinase) is a novel therapeutic target for breast cancer and also reported to be highly upregulated in multiple types of human cancer. MELK inhibitor OTSSP167 should be a promising compound possibly to suppress the growth of tumor-initiating cells and be applied for treatment of a wide range of human cancer.
Brand Name: Vulcanchem
CAS No.: 1431698-10-0
VCID: VC0002943
InChI: InChI=1S/C25H28Cl2N4O2.ClH/c1-14(32)18-12-28-22-9-8-21(16-10-19(26)25(33)20(27)11-16)30-24(22)23(18)29-17-6-4-15(5-7-17)13-31(2)3;/h8-12,15,17,33H,4-7,13H2,1-3H3,(H,28,29);1H
SMILES: CC(=O)C1=CN=C2C=CC(=NC2=C1NC3CCC(CC3)CN(C)C)C4=CC(=C(C(=C4)Cl)O)Cl.Cl
Molecular Formula: C25H29Cl3N4O2
Molecular Weight: 523.9 g/mol

OTSSP167 hydrochloride

CAS No.: 1431698-10-0

Cat. No.: VC0002943

Molecular Formula: C25H29Cl3N4O2

Molecular Weight: 523.9 g/mol

* For research use only. Not for human or veterinary use.

OTSSP167 hydrochloride - 1431698-10-0

Specification

CAS No. 1431698-10-0
Molecular Formula C25H29Cl3N4O2
Molecular Weight 523.9 g/mol
IUPAC Name 1-[6-(3,5-dichloro-4-hydroxyphenyl)-4-[[4-[(dimethylamino)methyl]cyclohexyl]amino]-1,5-naphthyridin-3-yl]ethanone;hydrochloride
Standard InChI InChI=1S/C25H28Cl2N4O2.ClH/c1-14(32)18-12-28-22-9-8-21(16-10-19(26)25(33)20(27)11-16)30-24(22)23(18)29-17-6-4-15(5-7-17)13-31(2)3;/h8-12,15,17,33H,4-7,13H2,1-3H3,(H,28,29);1H
Standard InChI Key XDGWHISAOWEFML-UHFFFAOYSA-N
SMILES CC(=O)C1=CN=C2C=CC(=NC2=C1NC3CCC(CC3)CN(C)C)C4=CC(=C(C(=C4)Cl)O)Cl.Cl
Canonical SMILES CC(=O)C1=CN=C2C=CC(=NC2=C1NC3CCC(CC3)CN(C)C)C4=CC(=C(C(=C4)Cl)O)Cl.Cl
Appearance Assay:≥95%A crystalline solid

Introduction

Chemical Characteristics and Properties

OTSSP167 hydrochloride is characterized by the chemical formula C25H28Cl2N4O2 with a molecular weight of 487.42 g/mol . The compound is also known by several synonyms including OTS167, CS-1832, CS-1147, and MELK inhibitor . The IUPAC name for this compound is 1-[6-(3,5-dichloro-4-hydroxyphenyl)-4-[[4-[(dimethylamino)methyl]cyclohexyl]amino]-1,5-naphthyridin-3-yl]ethanone . Structurally, it features a naphthyridine core with specific functional groups that contribute to its kinase-inhibiting properties.

Physical and Chemical Properties

The physical and chemical properties of OTSSP167 hydrochloride are summarized in the following table:

PropertyValue
Chemical FormulaC25H28Cl2N4O2
Molecular Weight487.42 g/mol
AppearanceLight yellow to yellow solid
Melting Point140-143°C
SolubilityPoorly soluble in DMSO, water, and ethanol
Storage Temperature-20°C recommended

OTSSP167 hydrochloride exhibits limited solubility in common solvents, which presents challenges for formulation in laboratory and clinical applications . For in vivo studies, it is typically dissolved in 5% glucose solution to facilitate administration .

Pharmacological Activity and Mechanism of Action

Cellular Mechanisms of Action

At the cellular level, OTSSP167 affects multiple pathways involved in cancer cell proliferation and survival:

  • Disrupts the mitotic checkpoint through inhibition of multiple mitotic kinases

  • Impairs the assembly of the mitotic checkpoint complex (MCC) and its interaction with APC/C

  • Affects inner centromere localization of Aurora B and other chromosomal passenger complex (CPC) subunits

  • Reduces phosphorylation at histones H2A T120 and H3 T3, critical for proper chromosome segregation

  • Induces cell cycle arrest at both G2/M and G1/S phases

  • Promotes apoptosis in cancer cells, particularly in T-cell acute lymphoblastic leukemia (T-ALL)

These mechanisms collectively contribute to the compound's cytotoxicity against various cancer cell types and its efficacy in preclinical models.

Anticancer Activity in Preclinical Studies

OTSSP167 has demonstrated significant anticancer properties across multiple tumor types in preclinical investigations, with particularly promising results in breast cancer and hematological malignancies.

Activity in Breast Cancer Models

In breast cancer studies, OTSSP167 was initially characterized as a potent inhibitor that suppresses mammosphere formation and exhibits tumor growth suppression in xenograft models . The compound shows exceptional antiproliferative effects against various breast cancer cell lines with IC50 values below 100 nM in most tested lines .

Activity in T-cell Acute Lymphoblastic Leukemia (T-ALL)

OTSSP167 has demonstrated particularly promising activity against T-ALL. Key findings from T-ALL studies include:

  • Dose-dependent cytotoxicity against T-ALL cell lines with IC50 values in the nanomolar range (10-50 nM)

  • Induction of apoptosis and cell cycle arrest in T-ALL cell lines

  • Inhibition of MAP2K7 kinase activity with reduced activation of its downstream substrate JNK

  • Suppression of other leukemic T-cell survival pathways including mTOR and NOTCH1

  • Effective control of leukemia burden in xenograft models, including patient-derived xenografts

  • Synergistic interactions with standard chemotherapeutic agents including dexamethasone, L-asparaginase, vincristine, and etoposide

These findings suggest potential clinical applications for OTSSP167 as an adjuvant to conventional therapy or as a salvage agent in refractory and relapsed T-ALL.

Activity in B-cell Malignancies

Research has also demonstrated activity of OTSSP167 against aggressive B-cell malignancies. In studies of B-cell lymphomas, the compound:

  • Decreased phosphorylation of FOXM1 and reduced protein levels of EZH2 and mitotic regulators

  • Reduced levels of mitotic regulators including Cdc25B, cyclin B1, Plk-1, and Aurora kinases

  • Sensitized lymphoma cells to the Bcl-2 inhibitor venetoclax by reducing Mcl1 levels

  • Significantly prolonged survival in mouse models of B-cell lymphoma

These findings suggest potential applications in aggressive B-cell malignancies, possibly in combination with established therapies like Bcl-2 inhibitors.

In Vivo Studies and Toxicity Profile

Efficacy in Animal Models

OTSSP167 has shown promising efficacy in multiple in vivo cancer models:

  • In mice bearing MDA-MB-231 breast cancer xenografts, OTSSP167 inhibited tumor growth by 70% at a dose of 20 mg/kg

  • Daily intraperitoneal administration of 10 mg/kg was effective at reducing expansion of human T-ALL cells in cell-based xenograft models

  • The same dosage (10 mg/kg) efficiently controlled leukemia burden in the blood, bone marrow, and spleen of three patient-derived T-ALL xenografts, resulting in prolonged survival

  • Significant extension of survival was observed in mice inoculated with B-cell lymphoma (A20) cells

Clinical Development Status

The compound's multi-targeted nature raises both opportunities and challenges for clinical development. While its activity against multiple kinases may contribute to efficacy across various cancer types, it also complicates the understanding of its precise mechanisms of action and potential toxicities.

Limitations and Future Directions

Future Research Directions

Based on current evidence, several future research directions appear warranted:

  • Further delineation of the complete kinase inhibition profile of OTSSP167

  • Development of more selective analogs that retain anticancer efficacy while reducing off-target effects

  • Expanded investigation of combination therapies, particularly in hematological malignancies

  • Deeper exploration of biomarkers that might predict response to OTSSP167

  • Advanced clinical trials focusing on cancer types showing the most promising preclinical responses

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator